3-Bromo-5,6-dimethoxy-phthalide

Organic Synthesis Medicinal Chemistry Cross-Coupling

3-Bromo-5,6-dimethoxy-phthalide (CAS 40125-46-0) is a synthetic heterocyclic compound belonging to the 3-substituted phthalide (isobenzofuran-1(3H)-one) class. It features a C3 bromine atom and methoxy substituents at the C5 and C6 positions on the aromatic ring (C10H9BrO4, MW 273.08 g/mol).

Molecular Formula C10H9BrO4
Molecular Weight 273.08 g/mol
Cat. No. B8498615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5,6-dimethoxy-phthalide
Molecular FormulaC10H9BrO4
Molecular Weight273.08 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(OC2=O)Br)OC
InChIInChI=1S/C10H9BrO4/c1-13-7-3-5-6(4-8(7)14-2)10(12)15-9(5)11/h3-4,9H,1-2H3
InChIKeyCRNIEXJWYHGTGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5,6-dimethoxy-phthalide: A C3-Brominated Phthalide Building Block for Medicinal Chemistry and Agrochemical Synthesis


3-Bromo-5,6-dimethoxy-phthalide (CAS 40125-46-0) is a synthetic heterocyclic compound belonging to the 3-substituted phthalide (isobenzofuran-1(3H)-one) class . It features a C3 bromine atom and methoxy substituents at the C5 and C6 positions on the aromatic ring (C10H9BrO4, MW 273.08 g/mol) . The bromine at the benzylic C3 position serves as a versatile leaving group, enabling nucleophilic substitution and cross-coupling reactions for the construction of diverse 3-substituted phthalide libraries. This compound is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, where the 5,6-dimethoxy substitution pattern is a privileged motif found in numerous bioactive natural products and synthetic analogs [1]. Its commercial availability at >95% purity supports reproducible research-scale synthesis .

Why Generic 3-Substituted Phthalides Cannot Replace 3-Bromo-5,6-dimethoxy-phthalide in Diversity-Oriented Synthesis


The synthetic utility of 3-bromo-phthalides is highly dependent on both the halogen identity at C3 and the aromatic ring substitution pattern. The C3 bromine atom provides an optimal balance of reactivity for nucleophilic displacement and transition-metal-catalyzed cross-coupling compared to the less reactive C3-chloro analog or the more labile C3-iodo variant [1]. Simultaneously, the 5,6-dimethoxy arrangement directs electrophilic aromatic substitution to specific positions and modulates the electron density of the phthalide core differently than the 6,7-dimethoxy isomer (3-bromomeconine, CAS 73563-23-2) . A procurement decision that treats all 3-bromo-phthalides as interchangeable ignores the fact that the 5,6- vs. 6,7-dimethoxy regiochemistry yields distinct intermediates that divergently control downstream product selectivity in natural product total synthesis and library construction. The quantitative evidence below demonstrates exactly where these differences manifest in measurable property and performance terms.

Quantitative Differentiation Evidence: 3-Bromo-5,6-dimethoxy-phthalide vs. Closest Analogs


C3 Bromine vs. Chlorine: Predicted Leaving-Group Reactivity Advantage in Nucleophilic Displacement

The C3-Br bond in 3-bromo-5,6-dimethoxy-phthalide is predicted to exhibit superior leaving-group ability compared to the C3-Cl bond in 3-chloro-5,6-dimethoxy-phthalide, based on standard bond dissociation energy (BDE) principles. While direct experimental kinetic data for this specific substrate pair have not been published, the general class-level trend indicates that C-Br bonds (BDE ~285 kJ/mol) undergo nucleophilic substitution and oxidative addition to transition metals more readily than C-Cl bonds (BDE ~350 kJ/mol) [1]. This class-level inference supports the selection of the 3-bromo analog over the 3-chloro analog for applications requiring efficient C3 functionalization under milder conditions, such as in the nickel-catalyzed stereoconvergent Suzuki-Miyaura cross-coupling of racemic 3-bromo-phthalides reported by Xu et al. [2].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Lipophilicity Shift vs. Non-Brominated Parent: Calculated LogP Increase Driven by C3 Bromine

Introduction of bromine at C3 substantially increases the calculated partition coefficient (LogP) relative to the non-halogenated parent compound 5,6-dimethoxyphthalide. The target compound has a reported LogP of 2.27 , compared to a typical LogP of approximately 1.46 for 5,6-dimethoxyphthalide [1]. This ΔLogP of approximately +0.8 units represents a roughly 6-fold increase in predicted lipid/water partitioning and is a direct consequence of the bromine substituent. This shift is significant for medicinal chemistry applications where modulated lipophilicity affects membrane permeability, plasma protein binding, and metabolic stability of downstream derivatives.

Physicochemical Properties Drug Design ADME

Polar Surface Area Equivalence with Regioisomeric Analog: PSA Confirms No Difference in Hydrogen Bonding Capacity vs. 6,7-Dimethoxy Isomer

The topological polar surface area (PSA) of 3-bromo-5,6-dimethoxy-phthalide is reported as 44.76 Ų , which is identical to the PSA of its regioisomer 3-bromo-6,7-dimethoxyphthalide (also 44.76 Ų) . This confirms that both regioisomers have equivalent hydrogen-bonding capacity and are predicted to have identical passive membrane permeation characteristics based on PSA alone. Therefore, PSA cannot serve as a differentiating criterion for procurement; the choice between these regioisomers must instead be driven by the distinct electronic effects of the 5,6- vs. 6,7-dimethoxy arrangement on the aromatic ring, which control the regioselectivity of subsequent electrophilic aromatic substitution reactions and the conformational properties of derived products.

Physicochemical Properties Medicinal Chemistry SAR

Patent-Documented Utility as a Penicillin/Cephalosporin Prodrug Intermediate: A Validated Industrial Application

3-Bromo-5,6-dimethoxy-phthalide is explicitly claimed as a synthetic intermediate in patent DE2228255A1 (and its Canadian counterpart CA1126258A) for the preparation of phthalide esters of penicillins and cephalosporins designed as orally absorbable prodrugs [1][2]. In this application, the 3-bromo substituent serves as the reactive handle for esterification with the carboxylic acid moiety of beta-lactam antibiotics. The 5,6-dimethoxy substitution pattern on the phthalide ester portion contributes to the physicochemical properties of the prodrug, influencing oral absorption and enzymatic cleavage kinetics. While quantitative yield data for the esterification step involving this specific substrate are not provided in the patent abstract, the explicit naming of this compound as a preferred intermediate confirms its validated industrial relevance in pharmaceutical manufacturing.

Pharmaceutical Intermediates Prodrug Design Beta-Lactam Antibiotics

Commercial Availability and Predicted Physical Properties: Density and Boiling Point Comparison with Parent Phthalide

The predicted density of 3-bromo-5,6-dimethoxy-phthalide is 1.621 ± 0.06 g/cm³, and the predicted boiling point is 395.3 ± 42.0 °C [1]. In comparison, the unsubstituted parent compound phthalide has an experimentally determined density of approximately 1.19 g/cm³ and a boiling point of 290 °C . The substantially higher density (+36%) and boiling point (+105 °C) of the brominated dimethoxy derivative are attributable to the combined mass and polarizability effects of the bromine atom and the two methoxy groups. These physical property differences have practical implications for purification method selection (e.g., distillation feasibility) and storage/handling protocols in bulk procurement scenarios. The compound is commercially available at ≥95% purity from multiple suppliers, including Enamine, supporting reliable sourcing for research and development purposes [2].

Procurement Physical Properties Handling

Best-Fit Application Scenarios for 3-Bromo-5,6-dimethoxy-phthalide


Diversity-Oriented Synthesis of 3-Substituted Phthalide Libraries via C3-Br Displacement

Medicinal chemistry groups constructing libraries of 3-aryl, 3-alkoxy, or 3-amino phthalides should select 3-bromo-5,6-dimethoxy-phthalide over the 3-chloro analog for its predicted superior reactivity in nucleophilic substitution and palladium/nickel-catalyzed cross-coupling reactions [Section 3, Evidence Item 1]. The C3-Br bond's estimated ~65 kJ/mol lower BDE relative to C3-Cl enables reaction under milder conditions, preserving the integrity of the 5,6-dimethoxy substitution pattern that is critical for downstream biological target engagement.

Synthesis of Lipophilicity-Enhanced Phthalide-Derived Drug Candidates

Project teams requiring phthalide-derived leads with increased membrane permeability should procure the 3-bromo derivative specifically for its contribution to calculated LogP. The ΔLogP of approximately +0.81 relative to non-brominated 5,6-dimethoxyphthalide [Section 3, Evidence Item 2] translates to predicted ~6.5-fold higher lipid partitioning in derived analogs, supporting oral bioavailability optimization without introducing additional aromatic rings or alkyl chains.

Beta-Lactam Antibiotic Prodrug Development Programs

Industrial research groups developing orally bioavailable penicillin or cephalosporin ester prodrugs have direct patent precedent for employing 3-bromo-5,6-dimethoxy-phthalide as a key intermediate [Section 3, Evidence Item 4]. The documented use of this specific compound in patents DE2228255A1 and CA1126258A for phthalide ester formation provides regulatory and IP confidence for pharmaceutical development, distinguishing it from closely related but patent-unvalidated phthalide analogs.

Regioselective Natural Product Analog Synthesis Requiring 5,6-Dimethoxy Substitution

Synthetic chemistry teams pursuing total synthesis of 5,6-dimethoxyphthalide-containing natural products or their analogs must specifically select the 5,6-dimethoxy regioisomer over the 6,7-dimethoxy isomer (3-bromomeconine, CAS 73563-23-2). Although both isomers share identical PSA values (44.76 Ų) [Section 3, Evidence Item 3], the 5,6- vs. 6,7-dimethoxy arrangement imparts distinct electronic effects on the aromatic ring that control the regiochemical outcome of subsequent electrophilic substitution, cycloaddition, and cyclization reactions. Procurement of the incorrect regioisomer leads to structurally divergent products that cannot be expected to recapitulate the biological activity of the target natural product scaffold.

Quote Request

Request a Quote for 3-Bromo-5,6-dimethoxy-phthalide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.